3-Bromo-4-(dimethylamino)benzaldehyde
CAS No.: 56479-63-1
Cat. No.: VC21271597
Molecular Formula: C9H10BrNO
Molecular Weight: 228.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56479-63-1 |
---|---|
Molecular Formula | C9H10BrNO |
Molecular Weight | 228.09 g/mol |
IUPAC Name | 3-bromo-4-(dimethylamino)benzaldehyde |
Standard InChI | InChI=1S/C9H10BrNO/c1-11(2)9-4-3-7(6-12)5-8(9)10/h3-6H,1-2H3 |
Standard InChI Key | VWOYSIGIEVHTRQ-UHFFFAOYSA-N |
SMILES | CN(C)C1=C(C=C(C=C1)C=O)Br |
Canonical SMILES | CN(C)C1=C(C=C(C=C1)C=O)Br |
Introduction
Chemical Identity and Physical Properties
3-Bromo-4-(dimethylamino)benzaldehyde is an organic compound characterized by a benzaldehyde structure with specific functional group substitutions. It is identified by the CAS registry number 56479-63-1 and has a molecular formula of C₉H₁₀BrNO. The compound features a bromine atom at the 3-position and a dimethylamino group at the 4-position of the benzaldehyde ring .
The physical properties of this compound are crucial for understanding its behavior in various chemical applications. Table 1 presents the key physical and chemical parameters of 3-Bromo-4-(dimethylamino)benzaldehyde:
Table 1: Physical and Chemical Properties of 3-Bromo-4-(dimethylamino)benzaldehyde
Property | Value |
---|---|
Molecular Weight | 228.086 g/mol |
Density | 1.5±0.1 g/cm³ |
Boiling Point | 311.6±32.0 °C at 760 mmHg |
Flash Point | 142.2±25.1 °C |
Exact Mass | 226.994568 |
PSA (Polar Surface Area) | 20.31000 |
LogP | 3.04 |
Vapor Pressure | 0.0±0.7 mmHg at 25°C |
Index of Refraction | 1.627 |
These properties indicate that 3-Bromo-4-(dimethylamino)benzaldehyde is a relatively high-boiling compound with moderate lipophilicity as suggested by its LogP value. The presence of the bromine atom contributes significantly to its molecular weight and influences its chemical reactivity .
Structural Characteristics
The molecular structure of 3-Bromo-4-(dimethylamino)benzaldehyde consists of a benzene ring with three key substituents: an aldehyde group (-CHO), a bromine atom, and a dimethylamino group (-N(CH₃)₂). The spatial arrangement of these groups is critical to understanding the compound's reactivity and potential applications.
The bromine atom at the 3-position influences the electronic distribution within the molecule, creating a region of partial positive charge due to its electron-withdrawing nature. Conversely, the dimethylamino group at the 4-position serves as an electron-donating group, creating an interesting electronic push-pull system within the molecule. This electronic distribution is particularly important for its reactivity in organic synthesis applications.
The aldehyde group provides a reactive carbonyl functionality that can participate in numerous chemical transformations, including condensation reactions, reductions, and oxidations. The combined effect of these structural features makes 3-Bromo-4-(dimethylamino)benzaldehyde a versatile building block in organic synthesis.
Synthetic Approaches
Chemical Reactivity
The reactivity of 3-Bromo-4-(dimethylamino)benzaldehyde is largely governed by the three functional groups present in its structure. Each functional group offers distinct reactive sites that can be exploited in various chemical transformations:
-
The aldehyde group is susceptible to nucleophilic addition reactions, making it a valuable handle for carbon-carbon bond formation through reactions such as aldol condensations, Wittig reactions, and reductive aminations.
-
The bromine substituent provides a site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, enabling the introduction of various carbon-based substituents.
-
The dimethylamino group can participate in reactions typical of tertiary amines, including quaternization and oxidation. It also influences the electron density of the aromatic ring, affecting the reactivity of the other functional groups.
This multifunctional nature makes 3-Bromo-4-(dimethylamino)benzaldehyde particularly valuable in the synthesis of more complex molecules, where selective transformations of specific functional groups may be required.
Biological Significance
Benzaldehyde derivatives often exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 3-Bromo-4-(dimethylamino)benzaldehyde, with both electron-withdrawing (bromine) and electron-donating (dimethylamino) groups, could potentially confer unique biological interaction profiles.
The compound's structural features suggest it could potentially interact with biological targets through various mechanisms:
-
The aldehyde group could form Schiff bases with amino groups in proteins, potentially modulating enzyme activity.
-
The dimethylamino group might participate in hydrogen bonding or salt bridge formations with biological receptors.
-
The bromine substituent could engage in halogen bonding interactions, which are increasingly recognized as important in drug-target interactions.
These potential interactions make 3-Bromo-4-(dimethylamino)benzaldehyde a candidate for screening in various biological assays, particularly those related to enzyme inhibition or receptor modulation.
Comparison with Related Compounds
Understanding the relationship between 3-Bromo-4-(dimethylamino)benzaldehyde and structurally similar compounds provides valuable context for its chemical behavior and potential applications. Table 2 presents a comparison of selected properties with related compounds:
Table 2: Comparison of 3-Bromo-4-(dimethylamino)benzaldehyde with Related Compounds
Compound | Key Structural Differences | Impact on Properties and Reactivity |
---|---|---|
4-(Dimethylamino)benzaldehyde | Lacks bromine substituent | Lower molecular weight, potentially higher reactivity in electrophilic aromatic substitution |
3-Bromo-4-fluorobenzaldehyde | Contains fluorine instead of dimethylamino group | More electron-deficient ring, different reactivity pattern in nucleophilic substitutions |
3,4-Dibromobenzaldehyde | Contains two bromine atoms | Increased molecular weight, potentially different cross-coupling selectivity |
The specific position of substituents on the aromatic ring significantly influences the compound's chemical behavior. For instance, the para-relationship between the dimethylamino group and the aldehyde in 3-Bromo-4-(dimethylamino)benzaldehyde creates a push-pull electronic system that can stabilize reaction intermediates in certain transformations, potentially leading to different reactivity patterns compared to isomeric compounds.
Future Research Directions
Future research involving 3-Bromo-4-(dimethylamino)benzaldehyde could explore several promising avenues:
-
Development of novel synthetic methodologies utilizing this compound as a building block for the preparation of complex heterocyclic systems with potential biological activities.
-
Investigation of its potential as a scaffold for the development of fluorescent probes, given that many dimethylaminobenzaldehyde derivatives exhibit interesting photophysical properties.
-
Exploration of its biological activity profile through systematic screening against various targets, particularly focusing on areas where the unique electronic properties of the molecule might confer selective interactions.
-
Design and synthesis of derivatives with modified substituents to establish structure-activity relationships and potentially enhance desired properties.
-
Investigation of catalytic applications, particularly in asymmetric synthesis, where the functional groups present in the molecule could serve as coordination sites for metal catalysts.
These research directions could expand our understanding of 3-Bromo-4-(dimethylamino)benzaldehyde's properties and applications, potentially leading to valuable new discoveries in synthetic methodology, materials science, or medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume